molecular formula C27H26ClN3O3S B388033 METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388033
M. Wt: 508g/mol
InChI Key: VMZDIKWCDJEFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as amino, cyano, and carboxylate. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aniline with a β-keto ester, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano or carbonyl groups, into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may produce primary amines

Scientific Research Applications

Methyl 2-(2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in

Properties

Molecular Formula

C27H26ClN3O3S

Molecular Weight

508g/mol

IUPAC Name

methyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H26ClN3O3S/c1-34-27(33)23-17-6-3-2-4-9-21(17)35-26(23)31-19-7-5-8-20(32)24(19)22(18(14-29)25(31)30)15-10-12-16(28)13-11-15/h10-13,22H,2-9,30H2,1H3

InChI Key

VMZDIKWCDJEFGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.